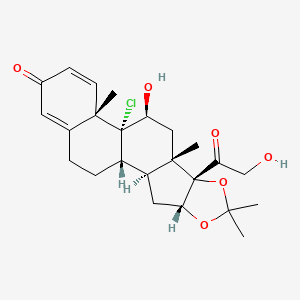
4-(Carboxyvin-2-YL)phenylboronic acid
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as cinnamic acids . These are organic aromatic compounds containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid .
Synthesis Analysis
The synthesis of this compound can be achieved through the Suzuki–Miyaura coupling . This process involves the use of organoboron reagents and is known for its mild and functional group tolerant reaction conditions . The boronic acid is found to be the most reactive species in this process .Molecular Structure Analysis
The molecular formula of this compound is C9H9BO4 . It has a formal charge of 0 and a formula weight of 191.976 Da .Physical And Chemical Properties Analysis
The compound has an average weight of 191.976 and a monoisotopic weight of 192.059389242 . Its chemical formula is C9H9BO4 .Applications De Recherche Scientifique
Catalytic Applications : 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, playing a crucial role in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Molecular Structure Analysis : Vibrational studies of monomer, dimer, and trimer structures of 4-Carboxy Phenylboronic acid (4-cpba) have been conducted to understand its intermolecular hydrogen bonding and spectroscopic properties, aiding in the development of functionalized derivatives (Dikmen & Alver, 2021).
Synthesis of Complex Molecules : The synthesis of complex organic molecules, such as 3-[4-(Pyridin-2-yl)phenyl]-9-(4-fluorophenyl)-9H-carbazole, has been achieved using phenylboronic acids as intermediates, demonstrating their utility in organic synthesis (Xi-cun, 2010).
Solvent Dependent Properties : The solvent dependent structural properties of 4-cpba have been investigated, providing insights into how different solvents affect its structural and spectroscopic properties (Dikmen, Alver, & Parlak, 2018).
Biomedical Imaging and Therapy : Phenylboronic acid-functionalized pyrene derivatives have been synthesized and used in biomedical applications, such as two-photon imaging of cell surface sialic acids and photodynamic therapy (Li & Liu, 2021).
Optical Modulation in Nanotechnology : Phenyl boronic acids, including 4-carboxyphenylboronic acid derivatives, have been used to modulate the optical properties of nanomaterials like carbon nanotubes, demonstrating their potential in developing advanced optical sensors and devices (Mu et al., 2012).
Carbohydrate Chemistry Applications : Phenylboronic acid, including its derivatives, have significant applications in carbohydrate chemistry, particularly in the synthesis of sugar derivatives and in chromatographic and electrophoretic separations (Ferrier, 1972).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and precautions should be taken to avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided and personal protective equipment should be used when handling this compound .
Propriétés
IUPAC Name |
(E)-3-(4-boronophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6,13-14H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMLKNHGGSYOMP-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=CC(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C=C/C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Carboxyvin-2-YL)phenylboronic acid | |
CAS RN |
159896-15-8 | |
| Record name | 4-(E-2-Carboxyvinyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one](/img/structure/B1146448.png)
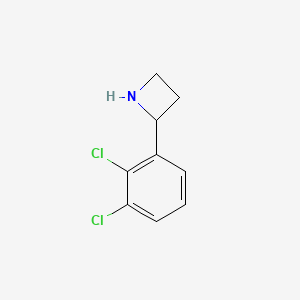
![[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide](/img/structure/B1146450.png)
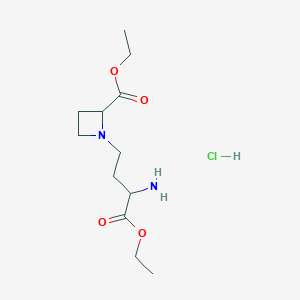

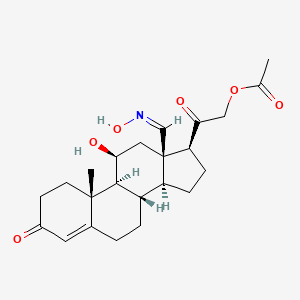
![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B1146456.png)
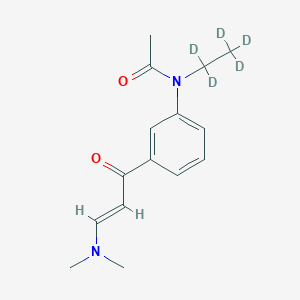
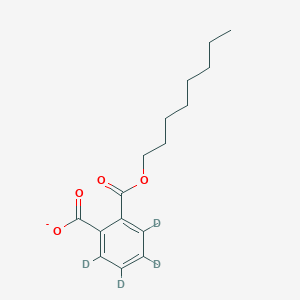
![2-Propan-2-yloxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate;hydrochloride](/img/structure/B1146465.png)
![(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1146466.png)
